

A Technical Guide to (+)-4-Nitrothalidomide: A Thalidomide Analog

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Compound of Interest

Compound Name: 4-Nitrothalidomide, (+)-

Cat. No.: B15191888

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Thalidomide, first introduced in 1957 as a sedative, was withdrawn from the market in the early 1960s due to its severe teratogenic effects.[1] Decades later, its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties led to its repurposing for treating various conditions, most notably multiple myeloma and complications of leprosy.[1][2] This resurgence sparked the development of more potent and safer thalidomide analogs, known as immunomodulatory drugs (IMiDs).

4-Nitrothalidomide is a key analog of thalidomide, distinguished by the presence of a nitro group at the 4-position of its phthaloyl ring.[3] While it is a compound of interest for its own biological activities, it is also a crucial intermediate in the chemical synthesis of pomalidomide, another powerful IMiD.[4][5][6] Early research indicates that 4-Nitrothalidomide exhibits anti-angiogenic potential by inhibiting the growth and proliferation of Human Umbilical Vein Endothelial Cells (HUVEC).[5][6]

Like its parent compound, 4-Nitrothalidomide is a chiral molecule. Thalidomide exists as a racemic mixture of (+)R and (–)S enantiomers, which are known to interconvert in vivo.[7] The S-enantiomer is associated with teratogenicity, while the R-enantiomer possesses the desired sedative effects.[7] This guide focuses on the available technical data for 4-Nitrothalidomide, primarily as a racemic mixture, as specific data for the (+)-enantiomer is limited. The core

mechanism of action, shared with other IMiDs, involves interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[\[2\]](#)[\[8\]](#)

Physicochemical Properties

The fundamental properties of 4-Nitrothalidomide are summarized below, providing essential information for its handling, formulation, and analysis.

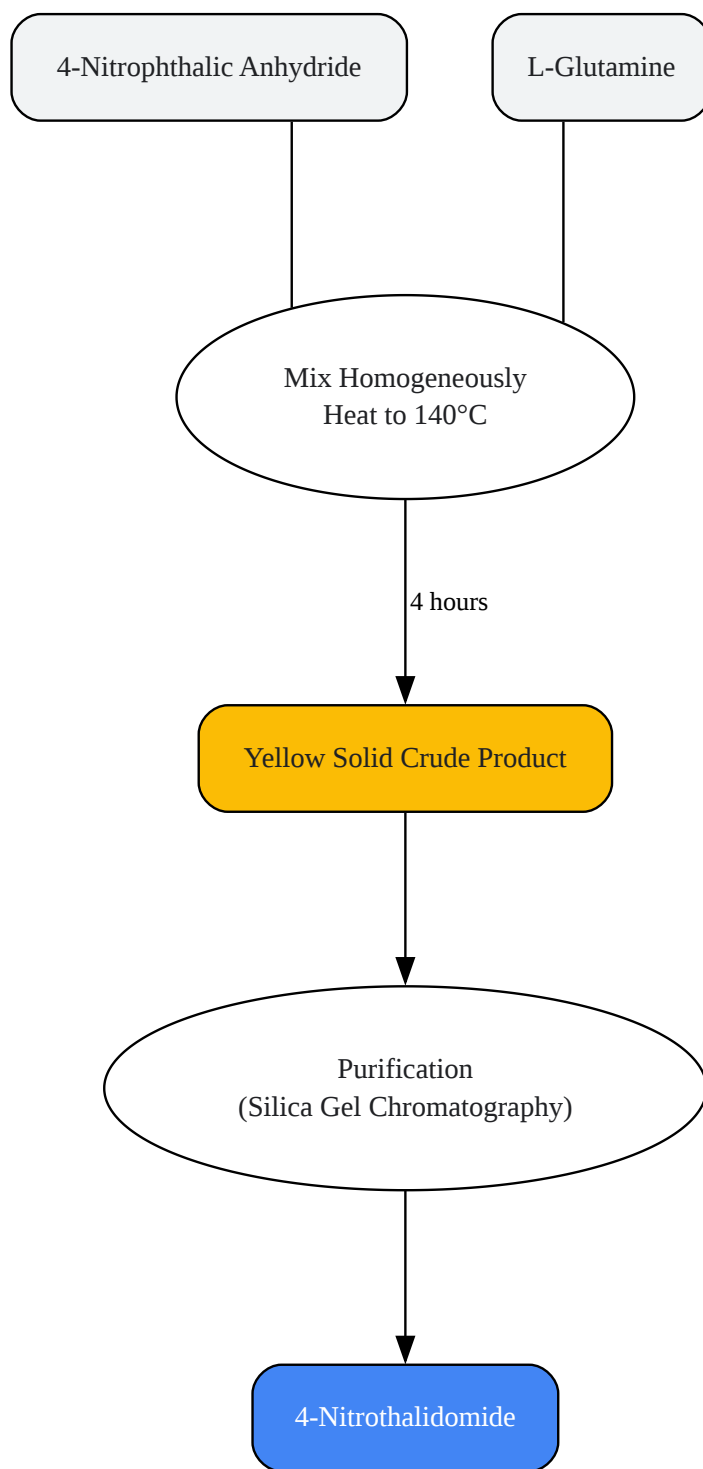
Property	Value	Reference(s)
IUPAC Name	2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione	[9] [10]
Synonyms	2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione	[4] [9]
CAS Number	19171-18-7	[9] [11]
Molecular Formula	C ₁₃ H ₉ N ₃ O ₆	[4] [5] [9]
Molecular Weight	303.23 g/mol	[4] [5] [9]
Physical Form	Solid	[10]
Melting Point	>200 °C	[10]
Boiling Point	603.4 °C at 760 mmHg	[10]
SMILES	C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)--INVALID-LINK--[O-]	[9]
InChI Key	KVRCAGKHAZRSQX-UHFFFAOYSA-N	[9] [10]

Synthesis and Manufacturing

4-Nitrothalidomide can be synthesized through a direct condensation reaction. The process is of significant interest as it is a key step in the manufacturing pathway for pomalidomide.[\[1\]](#)

Synthetic Pathway

The primary synthesis route involves the reaction of 4-nitrophthalic anhydride with L-glutamine. [3] This reaction is typically performed at elevated temperatures to drive the condensation and cyclization, resulting in the formation of the glutarimide and phthalimide ring systems linked together.[3]



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A simplified workflow for the synthesis of 4-Nitrothalidomide.

Experimental Protocol: Synthesis of 4-Nitrothalidomide

The following protocol provides a method for the laboratory-scale synthesis of 4-Nitrothalidomide.^[3]

- **Reactant Preparation:** Homogeneously mix 4-nitrophthalic anhydride (e.g., 2.0 g, 10.4 mmol) and L-glutamine (e.g., 1.51 g, 10.4 mmol) in a suitable reaction flask.
- **Reaction:** Heat the mixture to 140 °C to melt the reactants and initiate stirring. For the first 30 minutes, any sublimed phthalic anhydride should be returned to the reaction mixture.
- **Vacuum Application:** After the initial period, connect the system to a vacuum pump and continue heating at approximately 140 °C for 4 hours.
- **Work-up:** Upon completion, a yellow solid is obtained. Dissolve this crude product in 15 mL of 1,4-dioxane with heating and stirring.
- **Solvent Removal & Precipitation:** Distill the dioxane under reduced pressure. Add 30 mL of acetone to the residue and stir to induce precipitation.
- **Filtration and Washing:** Filter the precipitate and wash it multiple times with acetone.
- **Purification:** Dry the collected solid under a vacuum. Purify the crude product using silica gel column chromatography with a mobile phase of Chloroform:Ethyl Acetate (5:1 v/v) to yield the final 4-Nitrothalidomide product.^[3]

Mechanism of Action and Biological Activity

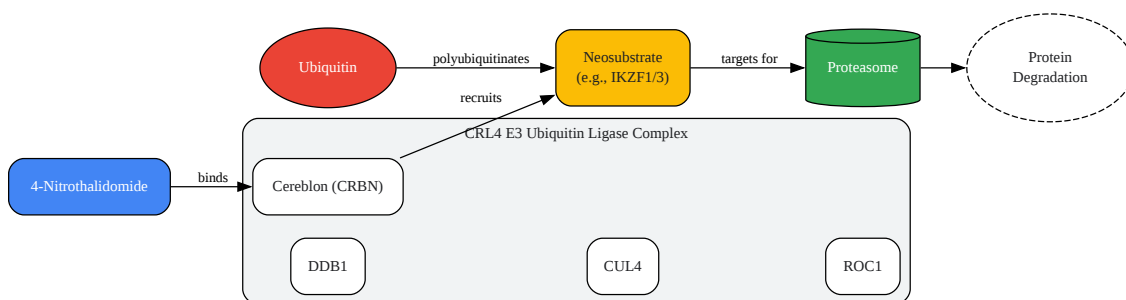
The biological effects of 4-Nitrothalidomide are believed to be mediated through the same pathway as thalidomide and its more potent derivatives, lenalidomide and pomalidomide. This pathway centers on the modulation of the CRL4CRBN E3 ubiquitin ligase complex.

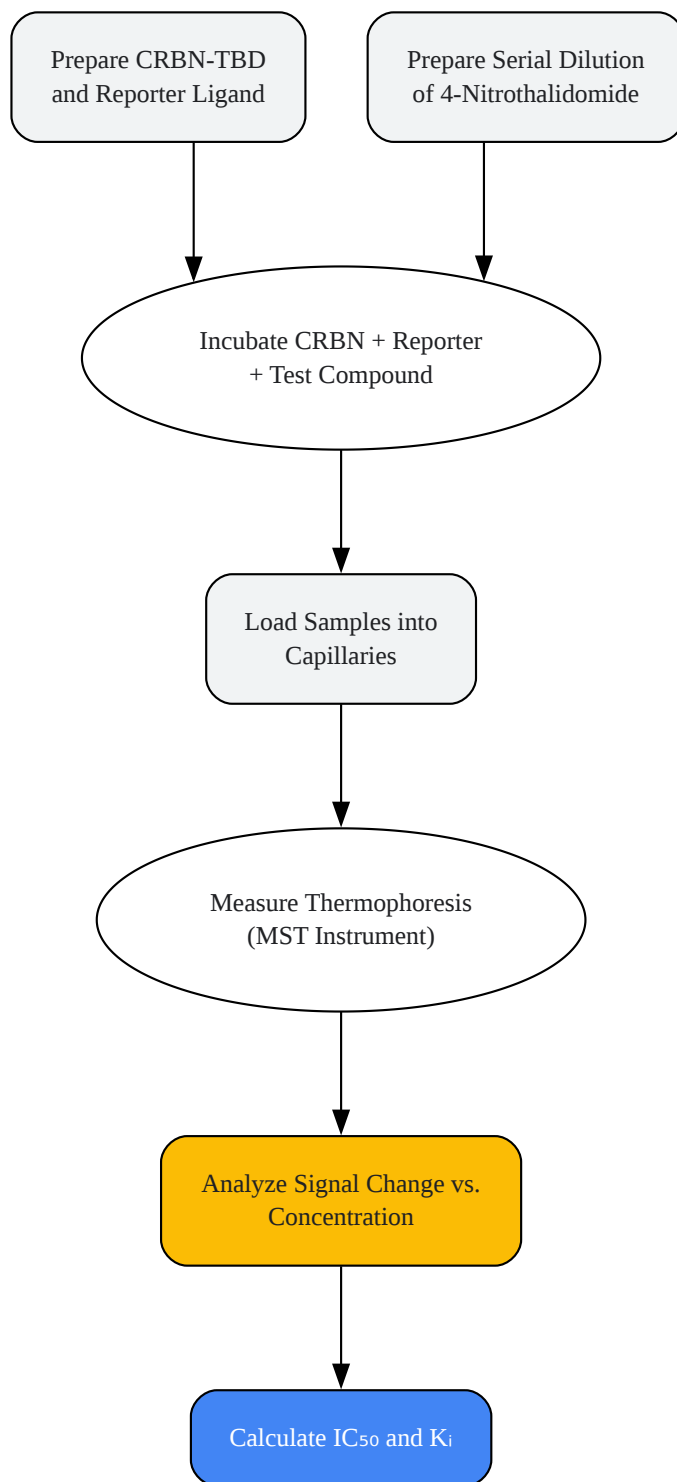
Cereblon-Mediated Protein Degradation

Cereblon (CRBN) is a substrate receptor protein within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).^{[2][12]} IMiDs like 4-Nitrothalidomide act as "molecular glues" by binding to a specific pocket in CRBN.^[13] This binding event alters the substrate-binding surface of CRBN,

inducing proximity between the E3 ligase and proteins that are not its natural substrates. These newly recognized proteins are termed "neosubstrates."[\[2\]](#)[\[8\]](#)

Once a neosubstrate is recruited to the CRL4CRBN complex, it is polyubiquitinated. This process tags the neosubstrate for recognition and subsequent degradation by the 26S proteasome.[\[14\]](#) For many IMiDs, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is critical for the anti-myeloma activity of these drugs.[\[2\]](#)[\[15\]](#)





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